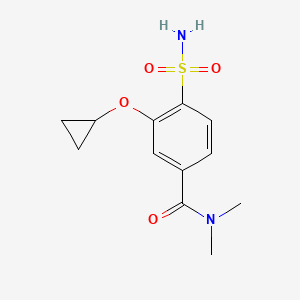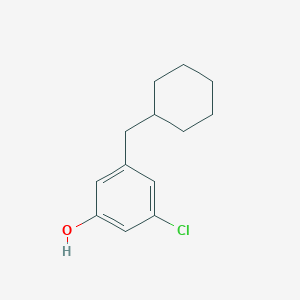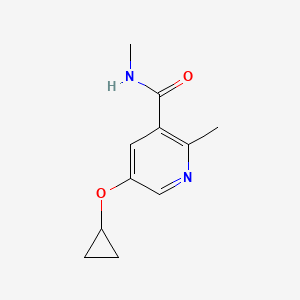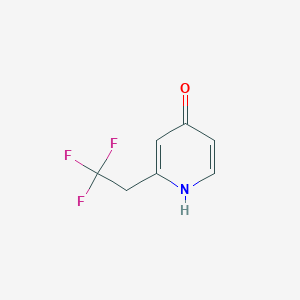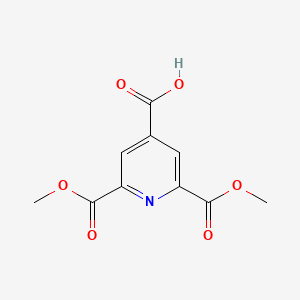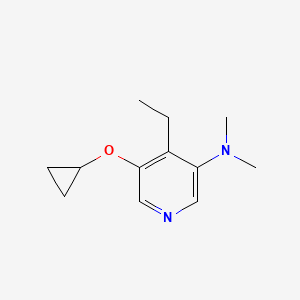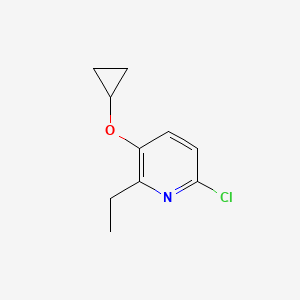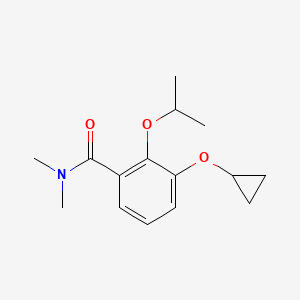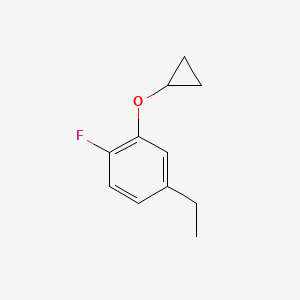
4-Cyclopropoxy-2-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-isopropylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclopropoxy derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropylbenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropoxy-4-isopropylbenzamide: Similar in structure but with different positional isomerism.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different functional groups.
Uniqueness
4-Cyclopropoxy-2-isopropylbenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-8(2)12-7-10(16-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15) |
Clave InChI |
FNEGDJSTWZDZBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



